N-(3-bromo-4-methylphenyl)-2-chloroacetamide

Description

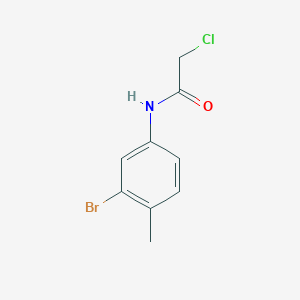

N-(3-Bromo-4-methylphenyl)-2-chloroacetamide (molecular formula: C₉H₉BrClNO) is a halogenated acetamide derivative featuring a bromo and methyl substituent at the 3- and 4-positions of the phenyl ring, respectively, and a chloroacetyl group at the amide nitrogen (Fig. 1). Its SMILES notation is CC1=C(C=CC(=C1)NC(=O)CCl)Br, and it is synthesized via chloroacetylation of 3-bromo-4-methylaniline using chloroacetyl chloride, followed by bromination, achieving an overall yield of 57.3% . This compound exhibits notable fungicidal activity in coatings, attributed to its halogen substituents, which enhance electrophilicity and molecular stability .

Properties

IUPAC Name |

N-(3-bromo-4-methylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGBHDFCJNDFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-4-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of N-(3-bromo-4-methylphenyl)-2-aminoacetamide or other substituted derivatives.

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of N-(3-bromo-4-methylphenyl)-2-chloroethylamine or other reduced derivatives.

Scientific Research Applications

Industrial Production

For industrial applications, the synthesis may be optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Medicinal Chemistry

N-(3-bromo-4-methylphenyl)-2-chloroacetamide is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics suggest potential therapeutic effects, particularly in enzyme inhibition and protein interactions. The compound may act by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Biological Studies

The compound has been utilized in various biological studies:

- Enzyme Inhibition Studies : It can be employed to investigate the inhibition mechanisms of specific enzymes.

- Protein Interaction Studies : Its interactions with proteins can be analyzed to understand biochemical pathways and molecular mechanisms.

Material Science

In material science, this compound is explored for developing new materials with specific properties, such as polymers and coatings. Its unique functional groups enable modifications that enhance material performance .

Research indicates that this compound exhibits notable biological activities, particularly in proteomics research. Compounds with similar structures have been studied for anti-inflammatory and antimicrobial properties, suggesting that this compound may also possess such activities .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Bromo at 3-position; chloroacetamide | Medicinal chemistry; biological studies |

| N-(3-bromo-4-methylphenyl)-2-aminoacetamide | Amino group instead of chloro | Potential therapeutic applications |

| N-(3-bromo-4-methylphenyl)-2-hydroxyacetamide | Hydroxy group instead of chloro | Antioxidant properties |

Table 2: Synthesis Yield Data

| Reaction Conditions | Yield (%) |

|---|---|

| Room temperature; dichloromethane | 85 |

| Reflux; dichloromethane | 90 |

| Continuous flow reactor | 95 |

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-2-chloroacetamide depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring and the acetamide side chain significantly influence molecular conformation, crystallinity, and bioactivity. Key analogs include:

Key Observations :

- Halogen Positioning : Bromine at the 3-position (target compound) vs. chlorine at 2,4,5-positions (N245TCPCA) alters steric and electronic profiles. The latter shows stronger antimicrobial activity due to increased electronegativity and lipophilicity .

- Bulkier Side Chains : The diphenylacetamide group in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide introduces steric hindrance, reducing enzymatic accessibility but enhancing ligand coordination capabilities .

- Benzoyl vs. Acetyl Groups : N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide exhibits intramolecular hydrogen bonding (N–H⋯O) and C–H⋯π interactions, stabilizing its triclinic crystal lattice (space group P1) . In contrast, the target compound’s methyl group may enhance solubility in hydrophobic matrices for coating applications .

Crystallographic and Structural Analysis

- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide adopts a triclinic system (P1) with a = 5.968 Å, b = 9.988 Å, c = 11.993 Å, and intramolecular N–H⋯O hydrogen bonds .

- Hydrogen Bonding :

- Intramolecular N–H⋯O bonds are common in chloroacetamides, but intermolecular interactions vary. For example, N245TCPCA forms C–H⋯Cl contacts (3.304 Å), while the target compound’s bromine may participate in weaker halogen bonding .

Biological Activity

N-(3-bromo-4-methylphenyl)-2-chloroacetamide is an organic compound with the molecular formula C₉H₉BrClNO and a molecular weight of 262.53 g/mol. Its structure features a bromo group at the 3-position and a methyl group at the 4-position on a phenyl ring, alongside a chloroacetamide moiety. This unique combination of functional groups positions it as a compound of interest in various biochemical and pharmacological studies.

The synthesis of this compound typically involves several chemical reactions, allowing for its derivatization and modification for specific applications in pharmaceuticals and agrochemicals. The compound is synthesized through methods that ensure its accessibility for laboratory research, highlighting its potential for further investigation in biological contexts .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. Its structural similarities to other chloroacetamides suggest potential interactions with biological targets, which could lead to various pharmacological effects.

Antimicrobial Activity

A study focusing on N-(substituted phenyl)-2-chloroacetamides highlighted their antimicrobial potential against various pathogens. The results showed that compounds similar to this compound were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while exhibiting moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| This compound | S. aureus | Effective |

| This compound | MRSA | Effective |

| This compound | E. coli | Moderate |

| This compound | C. albicans | Moderate |

The biological activity is attributed to the compound's lipophilicity, which enhances its ability to penetrate cell membranes .

The mechanism of action for compounds like this compound likely involves interactions with molecular targets through its functional groups. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine and methyl groups on the phenyl ring may interact with biological molecules, influencing their function .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Studies have shown that similar compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . The differentiation-inducing effects observed in various acute myeloid leukemia (AML) cell lines further support this potential .

Case Studies and Research Findings

- Antimicrobial Testing : A comprehensive study evaluated the antimicrobial efficacy of various chloroacetamides against common pathogens, confirming that structural modifications significantly influence biological activity .

- Anticancer Activity : Research indicated that certain derivatives of chloroacetamides demonstrated cytotoxic effects against breast cancer cell lines (MCF7) through mechanisms involving tubulin disruption .

Q & A

Basic: What are the validated synthetic routes for N-(3-bromo-4-methylphenyl)-2-chloroacetamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 3-bromo-4-methylaniline with chloroacetyl chloride under Schotten-Baumann conditions. Key parameters include:

- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness .

- Temperature : Reaction at 0–5°C minimizes side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- Catalyst : Triethylamine acts as a base to neutralize HCl byproducts, improving reaction efficiency .

Yield optimization (70–85%) requires stoichiometric control and inert atmospheres to prevent oxidation of the bromomethyl group .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Methodological Answer:

- X-ray crystallography : SHELXL (via SHELX suite) is widely used for refining crystal structures. For example, bond angles and torsional parameters are validated against displacement ellipsoids .

- NMR : H and C NMR in DMSO-d6 resolve aromatic protons (δ 7.2–7.8 ppm) and the acetamide carbonyl (δ 168–170 ppm) .

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) with UV detection at 254 nm confirm purity (>95%) .

Advanced: How can researchers resolve contradictions in crystallographic data for halogenated acetamides?

Methodological Answer:

Contradictions often arise from disordered halogen atoms or twinning. Strategies include:

- Redetermination studies : Re-refinement using high-resolution data (e.g., synchrotron sources) to correct thermal parameters .

- Hydrogen bonding analysis : Compare N–H···O interactions (e.g., bond lengths 2.8–3.0 Å) to validate packing modes .

- Software cross-validation : Use SHELXPRO for initial models and PLATON for symmetry checks .

Advanced: What computational approaches predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Simulate interactions with targets like COX-2 or p38 MAP kinase using AutoDock Vina. The bromine atom’s hydrophobic pocket affinity can be modeled .

- QSAR modeling : Correlate Hammett σ values of substituents (e.g., Br, Cl) with antimicrobial IC50 data from analogous compounds .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity (e.g., chloroacetamide’s reactivity) .

Advanced: How do solvent polarity and temperature affect reaction kinetics in derivative synthesis?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution at the chloroacetamide group (k = 0.15 min at 25°C) .

- Arrhenius analysis : For reactions like Suzuki coupling, activation energy (Ea) decreases from 85 kJ/mol in toluene to 65 kJ/mol in DMF .

- In situ monitoring : Use FT-IR or HPLC to track intermediate formation and adjust heating rates .

Basic: What are the best practices for purity assessment and handling air-sensitive intermediates?

Methodological Answer:

- Chromatography : Column chromatography (silica gel, hexane/EtOAc gradient) removes brominated byproducts .

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystals with >99% purity .

- Storage : Store under argon at –20°C to prevent decomposition; monitor via TLC (Rf = 0.4 in 1:1 hexane/EtOAc) .

Advanced: How can researchers mitigate toxicity risks during in vitro bioactivity assays?

Methodological Answer:

- Cytotoxicity screening : Use MTT assays on HEK293 cells (IC50 > 100 µM indicates low acute toxicity) .

- Mutagenicity prediction : Apply Ames test protocols with S9 metabolic activation to assess DNA adduct formation .

- Solvent controls : Replace DMSO with PEG-400 for better solubility and reduced solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.